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Cat. No.: B1311713 Get Quote

A Comparative Guide to the Efficacy and Side Effects of GSK256066 and Cilomilast for

Researchers

In the landscape of drug development for chronic obstructive pulmonary disease (COPD),

phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. This

guide provides a detailed comparison of two such inhibitors: GSK256066, a potent inhaled

selective PDE4 inhibitor, and cilomilast, an orally administered second-generation PDE4

inhibitor. This document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of their respective efficacy, side effect

profiles, mechanisms of action, and the experimental designs of key clinical studies.

Mechanism of Action
Both GSK256066 and cilomilast exert their therapeutic effects by inhibiting the PDE4 enzyme.

PDE4 is the predominant phosphodiesterase in inflammatory cells, and its inhibition leads to an

increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have

a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory

mediators and the relaxation of airway smooth muscle.[1][2]

GSK256066 is an exceptionally potent and selective inhibitor of all four PDE4 isoforms (A, B,

C, and D) and is designed for inhaled delivery to target the lungs directly, thereby minimizing

systemic exposure.[3][4][5]
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Cilomilast is an orally active PDE4 inhibitor with a degree of selectivity for the PDE4D subtype.

[6][7] This selectivity has been suggested to contribute to its gastrointestinal side effect profile.

[7][8]

Efficacy
Preclinical and In Vitro Potency
GSK256066 has demonstrated exceptional potency in preclinical studies. In vitro, it is a slow

and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM, making it significantly

more potent than cilomilast (IC50 of 74 nM).[4][5] GSK256066 also potently inhibited tumor

necrosis factor-alpha (TNF-α) production from human peripheral blood monocytes with an IC50

of 0.01 nM, compared to 389 nM for cilomilast.[4][5]

Clinical Efficacy
GSK256066 has been evaluated in early-phase clinical trials for asthma and COPD. In a study

on mild asthmatics, inhaled GSK256066 significantly attenuated both the early and late

asthmatic responses to allergen challenge.[9][10] A Phase IIa study in patients with moderate

COPD showed that while the drug was well-tolerated, there were no statistically significant

changes in inflammatory markers in induced sputum and blood.[11][12] However, there was a

trend towards an increase in post-bronchodilator FEV1.[11][12]

Cilomilast underwent a more extensive clinical development program, including several Phase

III trials for COPD.[1][11][13] Phase II studies showed that cilomilast could produce statistically

significant increases in trough FEV1.[11] However, the results from the Phase III studies were

largely disappointing, showing only a modest improvement in FEV1 (a difference of 24-44 mL

compared to placebo over 24 weeks) and failing to consistently meet the primary endpoints for

improving lung function and quality of life.[13][14] Ultimately, the development of cilomilast was

discontinued due to its unfavorable risk-benefit profile.
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Parameter GSK256066 Cilomilast Reference

Mechanism

Inhaled, potent,

selective pan-PDE4

inhibitor

Oral, selective PDE4D

inhibitor
[3][4][6][7]

In Vitro Potency

(IC50)
3.2 pM (PDE4B) 74 nM [4][5]

Anti-inflammatory

Potency (IC50 for

TNF-α inhibition)

0.01 nM 389 nM [4][5]

Clinical Efficacy

(COPD)

Trend for increased

post-bronchodilator

FEV1 in Phase IIa

Modest improvement

in FEV1 (24-44 mL vs

placebo) in Phase III

[11][12][13][14]

Side Effects
A key differentiator between GSK256066 and cilomilast is their side effect profiles, largely

influenced by their route of administration and selectivity.

GSK256066, being an inhaled therapy, is designed to minimize systemic side effects. Clinical

studies have shown it to be well-tolerated, with a low incidence of gastrointestinal adverse

events.[2][11][12] The most frequently reported adverse event was nasopharyngitis.[11]

Cilomilast, administered orally, is associated with a significant incidence of gastrointestinal side

effects, including nausea, diarrhea, and abdominal pain.[7][15] These side effects were dose-

limiting and a major factor in the high withdrawal rates seen in clinical trials and the eventual

cessation of its development.[15]

Table 2: Comparative Side Effect Profiles

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/GSK256066.html
https://www.researchgate.net/publication/49728515_GSK256066_an_Exceptionally_High-Affinity_and_Selective_Inhibitor_of_Phosphodiesterase_4_Suitable_for_Administration_by_Inhalation_In_Vitro_Kinetic_and_In_Vivo_Characterization
https://www.tandfonline.com/doi/full/10.2147/copd.s12159946
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695611/
https://www.researchgate.net/publication/49728515_GSK256066_an_Exceptionally_High-Affinity_and_Selective_Inhibitor_of_Phosphodiesterase_4_Suitable_for_Administration_by_Inhalation_In_Vitro_Kinetic_and_In_Vivo_Characterization
https://pubmed.ncbi.nlm.nih.gov/21205923/
https://www.researchgate.net/publication/49728515_GSK256066_an_Exceptionally_High-Affinity_and_Selective_Inhibitor_of_Phosphodiesterase_4_Suitable_for_Administration_by_Inhalation_In_Vitro_Kinetic_and_In_Vivo_Characterization
https://pubmed.ncbi.nlm.nih.gov/21205923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1885082/
https://pubmed.ncbi.nlm.nih.gov/23701917/
https://pubmed.ncbi.nlm.nih.gov/19105585/
https://www.researchgate.net/publication/51435477_The_Efficacy_and_Safety_of_Cilomilast_in_COPD
https://www.benchchem.com/product/b1311713?utm_src=pdf-body
https://www.benchchem.com/product/b1311713?utm_src=pdf-body
https://www.researchgate.net/figure/Mechanism-of-action-of-phosphodiesterase-4-inhibitors-PDEIs-PDE4Is-inhibit-the_fig1_282345439
https://pmc.ncbi.nlm.nih.gov/articles/PMC1885082/
https://pubmed.ncbi.nlm.nih.gov/23701917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1885082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695611/
https://pubmed.ncbi.nlm.nih.gov/16424413/
https://pubmed.ncbi.nlm.nih.gov/16424413/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Side Effect Profile GSK256066 Cilomilast Reference

Route of

Administration
Inhaled Oral [3][6]

Gastrointestinal Side

Effects

Low incidence, similar

to placebo

High incidence

(nausea, diarrhea)
[7][11][12][15]

Most Common

Adverse Event
Nasopharyngitis Nausea, Diarrhea [7][11]

Development Status

Development appears

to have been

discontinued

Discontinued due to

poor side effect profile

and efficacy

[1][16]

Experimental Protocols
GSK256066 Phase IIa COPD Study (NCT00549679)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

[12]

Participants: 104 patients with moderate COPD.

Intervention: Patients were randomized to receive inhaled GSK256066 at doses of 25 µg or

87.5 µg, or a placebo, once daily for 28 days.

Primary Endpoint: Safety and tolerability.

Secondary Endpoints: Changes in inflammatory markers in induced sputum and blood, lung

function (spirometry, body plethysmography, impulse oscillometry), and pharmacokinetics.

Cilomilast Phase III COPD Studies
Several pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-

group studies of similar design were conducted.[11][13]

Participants: Patients with COPD who were poorly reversible to inhaled salbutamol.

Run-in Period: A 4-week single-blind placebo run-in period.
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Intervention: Eligible patients were randomized to receive oral cilomilast (15 mg twice daily)

or placebo for 24 weeks.[11][13][15]

Primary Efficacy Endpoints: Change from baseline in trough FEV1 and change from baseline

in the total score of the St. George's Respiratory Questionnaire (SGRQ).[11][13][15]

Key Secondary Endpoint: Incidence rate of COPD exacerbations.[15]
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Figure 1: PDE4 Inhibition Signaling Pathway
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Caption: PDE4 Inhibition Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1311713?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Typical Clinical Trial Workflow for COPD
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Caption: Typical Clinical Trial Workflow for COPD
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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